![molecular formula C13H22Cl2N2O2 B1421087 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride CAS No. 1185300-68-8](/img/structure/B1421087.png)
3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride
Übersicht
Beschreibung
3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride (MMPE-dihydrochloride) is a synthetic compound that has a wide range of applications in scientific research. It is used for a variety of purposes, including as a neurotransmitter, a receptor agonist, and an inhibitor of several enzymes. MMPE-dihydrochloride has been studied extensively in the laboratory and has been found to be a useful tool for investigating the biochemical and physiological effects of drugs, as well as for studying the effects of drugs on the central nervous system.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a structurally similar compound to 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride, is a high affinity, orally active h-NK(1) receptor antagonist. This compound has been found effective in pre-clinical tests for clinical efficacy in emesis and depression (Harrison et al., 2001).
Topical Drug Delivery
Novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid were synthesized and evaluated for potential use in topical drug delivery. These compounds, including variations with morpholinyl groups, demonstrated enhanced skin permeation compared to naproxen, indicating their potential as prodrugs for improved topical delivery (Rautio et al., 2000).
Vibrational Frequency and Molecular Structure Analysis
The 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone compound, with a structure related to 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride, has been investigated using various spectroscopic techniques. This research offers insights into its molecular structure, vibrational frequencies, and other physical properties, contributing to the understanding of its potential applications (Dede, Avcı, & Bahçelī, 2018).
Antimicrobial Activities
Some novel 1,2,4-triazole derivatives, incorporating morpholine groups, were synthesized and screened for antimicrobial activities. These compounds, due to their structural similarity to 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride, showed good or moderate activities against various microorganisms, indicating potential applications in antimicrobial therapies (Bektaş et al., 2007).
Chiral Discrimination in Pharmaceutical Analysis
Chiral discrimination, crucial in pharmaceutical analysis, was demonstrated by separating enantiomers of a compound structurally related to 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride. This research underlines the importance of understanding enantiomeric interactions for the development of pharmaceuticals (Bereznitski et al., 2002).
Eigenschaften
IUPAC Name |
3-methyl-4-(2-morpholin-4-ylethoxy)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-11-10-12(14)2-3-13(11)17-9-6-15-4-7-16-8-5-15;;/h2-3,10H,4-9,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANRTHGLZHBCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCN2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



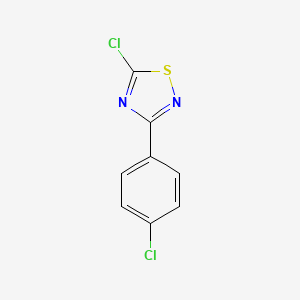

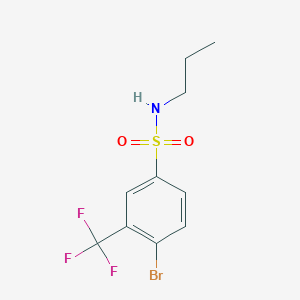
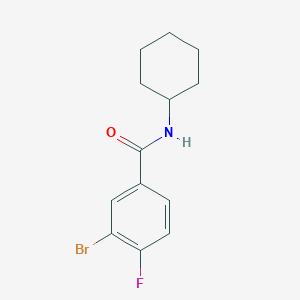
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)
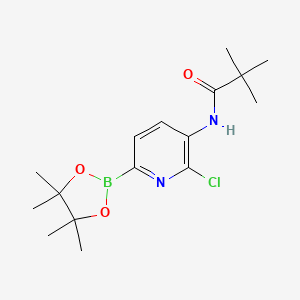
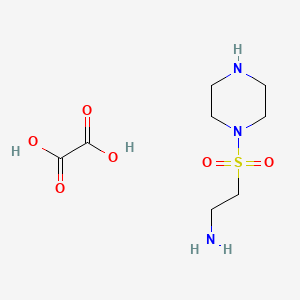
![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)
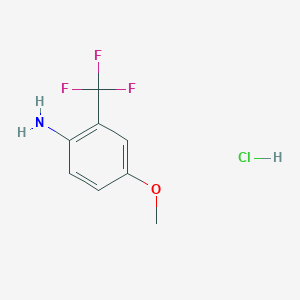
![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)
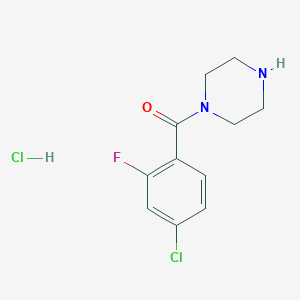
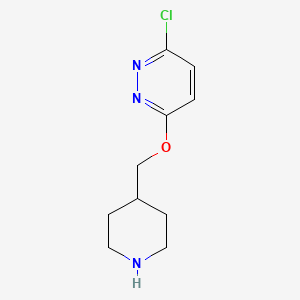
![[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421027.png)